molecular formula C16H20F5N5O2S B10950745 1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10950745
M. Wt: 441.4 g/mol
InChI Key: KPCOJKSWQCSHHC-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and several fluorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of Fluorinated Groups: Fluorinated substituents can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated positions or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its fluorinated groups and sulfonamide functionality could be useful in the development of advanced materials with unique properties.

    Biological Studies: The compound can be used to study the effects of fluorinated pyrazoles on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups and sulfonamide functionality may enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of multiple fluorinated groups, a sulfonamide functionality, and a complex pyrazole-based structure. This combination of features may confer unique properties, such as enhanced stability, binding affinity, and selectivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H20F5N5O2S

Molecular Weight

441.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H20F5N5O2S/c1-9-13(10(2)26(23-9)15(17)18)29(27,28)22-7-4-8-25-14(16(19,20)21)11-5-3-6-12(11)24-25/h15,22H,3-8H2,1-2H3

InChI Key

KPCOJKSWQCSHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F

Origin of Product

United States

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